4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinesulfonamide
Overview
Description
4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinesulfonamide is a useful research compound. Its molecular formula is C20H32N4O3S and its molecular weight is 408.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.21951207 g/mol and the complexity rating of the compound is 632. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidant and Enzyme Inhibition Properties
Compounds incorporating sulfonamide and piperazine structures have been studied for their antioxidant properties and inhibitory effects on enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases such as Alzheimer's, Parkinson's, and various pigmentation disorders. For instance, a study presented a series of novel benzenesulfonamides incorporating 1,3,5-triazine moieties, demonstrating moderate antioxidant activity and significant inhibitory potency against AChE and BChE, suggesting potential therapeutic applications for related conditions (Nabih Lolak et al., 2020).
Carbonic Anhydrase Inhibition for Therapeutic Applications
Another area of research involves the inhibition of carbonic anhydrase (CA) isozymes, relevant for managing conditions like glaucoma, epilepsy, obesity, and cancer. Ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have been identified as potent inhibitors of physiologically relevant CA isozymes, including the tumor-associated hCA IX, with some compounds showing high selectivity and potency, highlighting their potential as anticancer agents (Nabih Lolak et al., 2019).
Ionic Liquid Crystals for Material Science
Compounds with piperidinium, piperazinium, and morpholinium cations have been explored for the design of ionic liquid crystals, showing diverse mesomorphic behaviors. These studies suggest applications in material science, particularly in the development of advanced materials with specific thermal and electrical properties (K. Lava et al., 2009).
Corrosion Inhibition
Research into piperidine derivatives has also extended into the field of corrosion inhibition, particularly concerning the protection of metals. Quantum chemical and molecular dynamic simulation studies on certain piperidine derivatives have been conducted to predict their efficiency in inhibiting the corrosion of iron, highlighting the potential for applications in industrial processes and materials preservation (S. Kaya et al., 2016).
Properties
IUPAC Name |
4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethylpiperidine-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O3S/c1-16-6-5-7-19(17(16)2)22-12-14-23(15-13-22)20(25)18-8-10-24(11-9-18)28(26,27)21(3)4/h5-7,18H,8-15H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIJVZLNTUNXBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)N(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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